molecular formula C16H13N3O B8608052 1-[2-(6-Methylpyridin-2-yl)hydrazinylidene]naphthalen-2(1H)-one CAS No. 112828-31-6

1-[2-(6-Methylpyridin-2-yl)hydrazinylidene]naphthalen-2(1H)-one

Cat. No.: B8608052
CAS No.: 112828-31-6
M. Wt: 263.29 g/mol
InChI Key: BZRVGHBISQIPLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(6-Methylpyridin-2-yl)hydrazinylidene]naphthalen-2(1H)-one is a useful research compound. Its molecular formula is C16H13N3O and its molecular weight is 263.29 g/mol. The purity is usually 95%.
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Properties

CAS No.

112828-31-6

Molecular Formula

C16H13N3O

Molecular Weight

263.29 g/mol

IUPAC Name

1-[(6-methylpyridin-2-yl)diazenyl]naphthalen-2-ol

InChI

InChI=1S/C16H13N3O/c1-11-5-4-8-15(17-11)18-19-16-13-7-3-2-6-12(13)9-10-14(16)20/h2-10,20H,1H3

InChI Key

BZRVGHBISQIPLK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)N=NC2=C(C=CC3=CC=CC=C32)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A reaction flask equipped with a cooling tube and a stirrer was loaded with 2-amino-6-methylpyridine (50 g), ethanol (250 ml), and sodium ethoxide (9.4 g), followed by dropwise addition of isopentyl nitrite (54 g) to the flask in 30 minutes with stirring. The resultant mixture was heated and further stirred at 75 to 80° C. for 4 hours for reaction. Thereafter, the heating was stopped, and the reaction mixture was cooled to room temperature, followed by dropwise addition of 2-naphthol (33.0 g) dissolved in ethanol (50 ml) in 30 minutes to the mixture. The resultant mixture was stirred at room temperature for one hour, heated, and stirred at 75 to 80° C. for additional two hours, followed by stopping the heating and then leaving the mixture to stand overnight. The reaction mixture was filtrated to remove insoluble components, and the filtrate was condensed by an evaporator for solidification. The resultant was dissolved in ethyl acetate (500 ml) and, after being successively washed with an aqueous solution of sodium hydroxide and water, the ethyl acetate layer (phase) was condensed by an evaporator, followed by addition of methanol to the residue for crystallization. The resultant was filtrated and the crystals were dried to give intended red orange crystals (2.1 g).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
9.4 g
Type
reactant
Reaction Step Two
Quantity
54 g
Type
reactant
Reaction Step Three
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
33 g
Type
reactant
Reaction Step Five
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
crystals
Quantity
2.1 g
Type
reactant
Reaction Step Seven
Quantity
50 mL
Type
solvent
Reaction Step Eight
Quantity
250 mL
Type
solvent
Reaction Step Nine

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